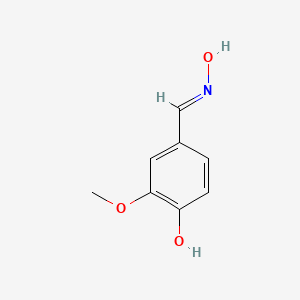
4-Hydroxy-3-methoxybenzaldehyde oxime
Overview
Description
. It is a derivative of vanillin, the primary component of the vanilla bean extract. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring, along with an oxime functional group (-C=N-OH).
Synthetic Routes and Reaction Conditions:
Hydroxylamine Reaction: The compound can be synthesized by reacting vanillin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the oxime group forming at the aldehyde site.
Industrial Production Methods: On an industrial scale, vanillin oxime is produced through a similar hydroxylamine reaction, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Vanillin oxime can undergo oxidation to form vanillic acid, a reaction typically catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of vanillin oxime can lead to the formation of 4-hydroxy-3-methoxybenzylamine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using strong nucleophiles like halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Halides (e.g., chlorine, bromine), polar aprotic solvents.
Major Products Formed:
Vanillic Acid: From oxidation.
4-Hydroxy-3-methoxybenzylamine: From reduction.
Substituted Derivatives: From nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
4-Hydroxy-3-methoxybenzaldehyde oxime, like other oximes, is formed through the reaction of an aldehyde or ketone with hydroxylamine . In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can impact the concentrations of aldehydes and ketones in the system, potentially affecting pathways in which these compounds are involved .
Result of Action
The formation of oximes can result in the removal of aldehydes and ketones from the system, which could have downstream effects depending on the roles of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of aldehydes and ketones with hydroxylamine to form oximes is influenced by factors such as temperature, pH, and the presence of other reactive species .
Scientific Research Applications
Chemistry: Vanillin oxime is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for more complex molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds, including potential pharmaceuticals. Medicine: Research has explored its use in drug development, particularly in the creation of new therapeutic agents. Industry: Beyond its role in flavor and fragrance industries, vanillin oxime is utilized in the production of polymers and resins.
Comparison with Similar Compounds
Vanillin: The parent compound, lacking the oxime group.
Vanillic Acid: The oxidized form of vanillin.
4-Hydroxy-3-methoxybenzylamine: The reduced form of vanillin oxime.
Uniqueness: Vanillin oxime is unique due to its oxime group, which imparts different chemical reactivity compared to its parent compound, vanillin. This group allows for a wider range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(hydroxyiminomethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVVYVLHWMYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951393 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-33-1 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


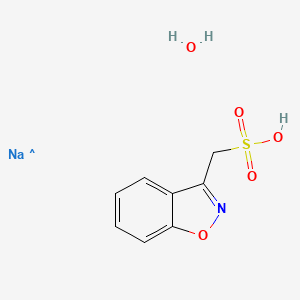


![Calcium;sodium;(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-carboxylato-6-[(2S,3R,4S,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1496650.png)
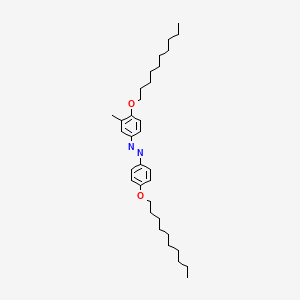

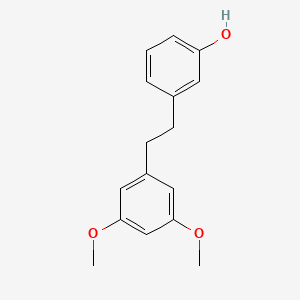

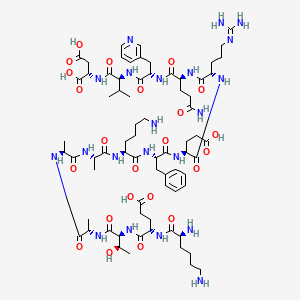
![(2S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1496679.png)
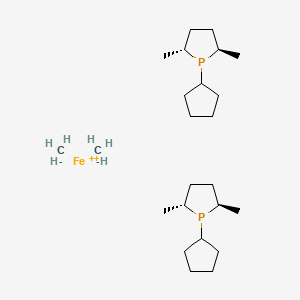
![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

